molecular formula C18H20N4 B12903007 4-Methyl-6-phenyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine CAS No. 88875-24-5

4-Methyl-6-phenyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine

Cat. No.: B12903007
CAS No.: 88875-24-5
M. Wt: 292.4 g/mol
InChI Key: ZNJMEDMTIUPCPL-UHFFFAOYSA-N
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Description

4-Methyl-6-phenyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a piperidine ring attached to an imidazo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-phenyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyrimidine with an appropriate aldehyde and a piperidine derivative under reflux conditions . The reaction is often catalyzed by acids or bases to facilitate the formation of the imidazo[1,5-a]pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-phenyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-6-phenyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-6-phenyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-6-phenyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine is unique due to the presence of the piperidine ring, which enhances its chemical reactivity and potential biological activity. The combination of methyl and phenyl groups further distinguishes it from other similar compounds, providing a unique set of properties and applications .

Properties

CAS No.

88875-24-5

Molecular Formula

C18H20N4

Molecular Weight

292.4 g/mol

IUPAC Name

4-methyl-6-phenyl-2-piperidin-1-ylimidazo[1,5-a]pyrimidine

InChI

InChI=1S/C18H20N4/c1-14-12-16(21-10-6-3-7-11-21)20-17-13-19-18(22(14)17)15-8-4-2-5-9-15/h2,4-5,8-9,12-13H,3,6-7,10-11H2,1H3

InChI Key

ZNJMEDMTIUPCPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CN=C(N12)C3=CC=CC=C3)N4CCCCC4

Origin of Product

United States

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